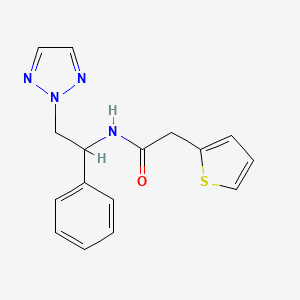

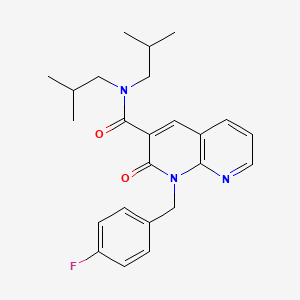

1-(4-fluorobenzyl)-N,N-diisobutyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including the compound 1-(4-fluorobenzyl)-N,N-diisobutyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, involves extending a previous reaction that produced 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids to include a broader range of 2-substituents. The derived carboxamides, particularly those with a 4-N-[2-(dimethylamino)ethyl] group, have been tested for their growth inhibitory properties and have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds having IC50 values below 10 nM. Notably, the 2-(4-fluorophenyl) derivative demonstrated increased potency over the 2-methyl analogue, with a single dose proving curative against subcutaneous colon 38 tumors in mice .

Molecular Structure Analysis

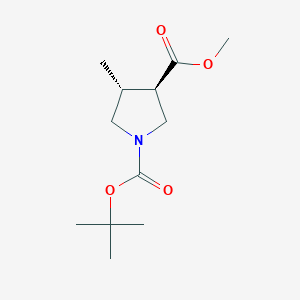

The molecular structure of this compound is characterized by the presence of a 1,8-naphthyridine core, which is a bicyclic compound consisting of a naphthalene fused with a pyridine ring. The 4-fluorobenzyl group attached to the 2-position of the naphthyridine ring may contribute to the compound's cytotoxic activity by influencing its electronic properties and enhancing its ability to interact with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the carboxamide derivatives are based on Pfitzinger-type chemistry. This method typically involves the condensation of a molecule containing an oxoacetic acid ester with a 2-acetylazaaromatic species in the presence of ethanolic KOH. After acidification, this reaction directly yields ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is a valuable component for promoting lower energy electronic absorption in metal complexes and for anchoring ligands to semiconductor surfaces .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of carboxamide derivatives can be inferred. These compounds are likely to have significant solubility in organic solvents due to their aromatic nature and the presence of substituents such as the diisobutyl group. The fluorine atom on the benzyl group may affect the acidity of the amide proton and the overall polarity of the molecule, potentially influencing its pharmacokinetic properties and its interaction with biological targets .

Aplicaciones Científicas De Investigación

Antibacterial Agents

Pyridonecarboxylic Acids as Antibacterial Agents : A study on pyridonecarboxylic acids and their derivatives, which share a similar naphthyridine core with the compound , has shown that these compounds exhibit significant antibacterial activity. A series of compounds, including enoxacin, were synthesized and evaluated for their in vitro and in vivo antibacterial efficacy. These compounds demonstrated broad and potent antibacterial activity, highlighting the potential of naphthyridine derivatives in the development of new antibacterial agents (Matsumoto et al., 1984).

Anticancer Activity

Synthesis and Cytotoxic Activity of Carboxamide Derivatives : The synthesis of carboxamide derivatives related to the naphthyridine framework has shown potent cytotoxicity against various cancer cell lines. This research indicates the potential of such compounds in anticancer drug development, with specific derivatives showing curative effects in murine models of cancer (Deady et al., 2005).

HIV-1 Integrase Inhibitors

HIV-1 Integrase and Viral Replication Inhibitors : Derivatives of 8-hydroxy-[1,6]naphthyridine-7-carboxamide, structurally similar to the compound , have been identified as highly active inhibitors of HIV-1 integrase. These compounds displayed low nanomolar activity in inhibiting both the strand transfer process of HIV-1 integrase and viral replication in cells, suggesting their potential as effective antiviral agents (Embrey et al., 2005).

Synthetic Cannabinoids Metabolism

Metabolism Study of Synthetic Cannabinoids : A study on the metabolism of synthetic cannabinoids, including compounds with a similar 1-(4-fluorobenzyl) substitution, has provided insights into the metabolic pathways and potential biomarkers for these substances. Understanding the metabolism of these compounds is crucial for drug development and forensic analysis (Li et al., 2018).

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N,N-bis(2-methylpropyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2/c1-16(2)13-27(14-17(3)4)23(29)21-12-19-6-5-11-26-22(19)28(24(21)30)15-18-7-9-20(25)10-8-18/h5-12,16-17H,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIUHSIYXJNOJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)

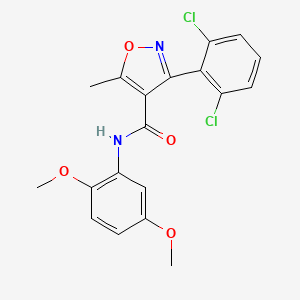

![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)